1,2-Dibromo-3-fluoropropane

説明

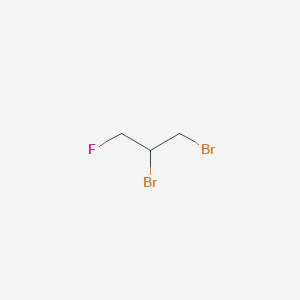

Structure

3D Structure

特性

IUPAC Name |

1,2-dibromo-3-fluoropropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5Br2F/c4-1-3(5)2-6/h3H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWOIAAKWSKTDDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(CBr)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5Br2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20378814 | |

| Record name | 1,2-Dibromo-3-fluoropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20378814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.88 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

453-00-9 | |

| Record name | 1,2-Dibromo-3-fluoropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20378814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1,2 Dibromo 3 Fluoropropane

Direct Synthetic Pathways

Direct synthesis of 1,2-Dibromo-3-fluoropropane is most commonly achieved through the halogenation of an unsaturated precursor, a method that involves the addition of bromine across a carbon-carbon double bond.

Halogenation Reactions of Unsaturated Precursors

The most logical unsaturated precursor for this synthesis is 3-fluoropropene (allyl fluoride). ontosight.ainih.gov The reaction involves the direct addition of molecular bromine (Br₂) across the alkene's double bond. This process is an example of electrophilic addition, where the electron-rich double bond attacks the electrophilic bromine molecule. alrasheedcol.edu.iq

This pathway's success hinges on controlling the selectivity of the bromine addition.

Regioselectivity: The addition of bromine to an unsymmetrical alkene like 3-fluoropropene proceeds through a cyclic bromonium ion intermediate. stackexchange.com The fluorine atom in the 3-position exerts a strong electron-withdrawing inductive effect, which influences the stability of the intermediate. This effect destabilizes any developing positive charge on the adjacent carbon (C2). Consequently, the partial positive charge is better supported by the terminal carbon (C1). The subsequent nucleophilic attack by the bromide ion (Br⁻) occurs preferentially at the more electrophilic carbon (C1). stackexchange.commasterorganicchemistry.com This regioselectivity ensures the formation of this compound as the major product over the alternative isomer, 1,3-dibromo-2-fluoropropane.

Stereoselectivity: The addition of bromine to simple alkenes is a stereospecific anti-addition. alrasheedcol.edu.iq The reaction mechanism, involving the formation of the three-membered bromonium ion ring, blocks one face of the original double bond. The bromide ion must therefore attack from the opposite face. alrasheedcol.edu.iq This anti-addition to 3-fluoropropene results in the formation of a racemic mixture of two enantiomers: (1R,2R)-1,2-dibromo-3-fluoropropane and (1S,2S)-1,2-dibromo-3-fluoropropane.

The distribution of products in the bromination of 3-fluoropropene is sensitive to the reaction conditions. To favor the desired electrophilic addition pathway and maximize the yield of this compound, specific conditions are typically employed.

Standard conditions involve the use of non-polar, inert solvents to prevent the solvent from participating in the reaction. The reaction is often performed at or below room temperature to minimize side reactions. The choice of solvent and temperature can significantly impact the outcome. For instance, conducting the reaction in a nucleophilic solvent like water could lead to the formation of a bromohydrin (bromo-hydroxy) product alongside the desired dibromide. Radical conditions, such as exposure to UV light or the presence of radical initiators, are generally avoided as they can promote substitution at the allylic position, leading to a different set of byproducts. pdx.edupdx.edu

Table 1: Influence of Reaction Conditions on the Bromination of Alkenes

| Condition | Parameter | Effect on Reaction | Favored Product |

|---|---|---|---|

| Solvent | Inert (e.g., CH₂Cl₂, CCl₄) | Minimizes solvent participation, favoring direct dibromination. | This compound |

| Solvent | Polar Protic/Nucleophilic (e.g., H₂O, ROH) | Solvent can act as a nucleophile, competing with Br⁻ to open the bromonium ion. | Mixture including bromo-hydroxy or bromo-alkoxy byproducts |

| Temperature | Low to Ambient | Favors the more ordered transition state of electrophilic addition. Minimizes side reactions. | This compound |

| Initiator | None (Dark Conditions) | Promotes the heterolytic cleavage of Br₂, favoring the ionic electrophilic addition mechanism. | This compound |

| Initiator | UV Light or Peroxides | Promotes homolytic cleavage of Br₂, initiating a radical chain mechanism. | Potential for allylic substitution and other isomers |

Halogen Exchange Reactions

An alternative route to this compound is through a halogen exchange (Halex) reaction. This method involves the substitution of a bromine atom in a suitable polybrominated precursor with a fluorine atom. The most common precursor for this synthesis is 1,2,3-tribromopropane (B147538). nih.govwikipedia.org

The conversion of 1,2,3-tribromopropane to this compound is a nucleophilic substitution reaction, typically proceeding via an Sₙ2 mechanism. This requires a potent source of nucleophilic fluoride (B91410). A variety of fluorinating agents can be employed for this purpose.

Alkali metal fluorides, such as potassium fluoride (KF) and cesium fluoride (CsF), are common reagents. thieme-connect.de However, these salts have low solubility in organic solvents and the fluoride ion itself is a relatively weak nucleophile in these conditions due to strong ion-pairing. Consequently, reactions using metal fluorides alone often require high temperatures and extended reaction times to achieve satisfactory conversion. thieme-connect.de Other reagents like silver fluoride (AgF) can also be effective. researchgate.net

To overcome the challenges associated with the low reactivity of metal fluorides, various catalytic systems have been developed. These systems aim to enhance the solubility and nucleophilicity of the fluoride ion in the reaction medium.

Phase-Transfer Catalysis: One of the most effective strategies is the use of phase-transfer catalysts (PTCs). Catalysts like crown ethers (e.g., 18-crown-6) or quaternary ammonium (B1175870) salts (e.g., tetrabutylammonium (B224687) bromide) are used in conjunction with metal fluorides like KF. thieme-connect.de The PTC sequesters the metal cation, allowing a "naked," more reactive fluoride anion to be transported into the organic phase where it can react with the substrate under milder conditions.

Modified Reagents: The physical form of the reagent can also have a significant impact. For example, "spray-dried" potassium fluoride has a much higher surface area and is less hygroscopic than standard calcined KF, making it a more effective fluorinating agent. researchgate.net

Transition-Metal Catalysis: More recently, transition-metal complexes have been explored as catalysts for nucleophilic fluorination. Catalytic systems based on metals like palladium or ruthenium can facilitate the halide exchange under specific conditions, offering alternative pathways for C-F bond formation. researchgate.netbeilstein-journals.org

Table 2: Catalytic Systems for Nucleophilic Fluorination of Alkyl Halides

| Fluoride Source | Catalyst/Additive | General Reaction Conditions | Mechanism of Enhancement |

|---|---|---|---|

| Potassium Fluoride (KF) | None | High temperature (e.g., >150°C), long reaction times. | Base reactivity of the solid salt. |

| Potassium Fluoride (KF) | 18-Crown-6 | Moderate temperatures, aprotic solvent (e.g., Acetonitrile). | Phase-transfer catalysis; solubilizes KF and generates a "naked" fluoride ion. thieme-connect.de |

| Potassium Fluoride (KF) | Tetrabutylammonium Halide | Moderate temperatures, aprotic solvent. | Phase-transfer catalysis; in-situ generation of a soluble quaternary ammonium fluoride. |

| Cesium Fluoride (CsF) | None | Milder conditions than KF due to higher solubility and weaker Cs-F bond. | Higher intrinsic reactivity compared to KF. |

| Silver Fluoride (AgF) | None or Lewis Acid | Variable conditions, often light-sensitive. | Silver has a high affinity for heavier halogens (Br, I), facilitating the exchange. |

| Metal Fluorides | Palladium or Ruthenium Complexes | Specific ligand and solvent systems required. | Oxidative addition/reductive elimination cycle involving the metal center. researchgate.netbeilstein-journals.org |

Multi-step Approaches and Derivatization Strategies

The synthesis of this compound often involves multi-step pathways that leverage the reactivity of simpler, more readily available precursors. These strategies include the transformation of other halogenated propanes or the direct functionalization of unsaturated hydrocarbons like propene.

Transformation from Related Halogenated Propanes

A significant pathway for synthesizing this compound involves the transformation of other halogenated C3 compounds. One documented method starts with allyl bromide. cdnsciencepub.com In this approach, the reaction of allyl bromide with N-bromoacetamide and an excess of anhydrous hydrogen fluoride in an ether solvent yields a mixture of two isomeric products. cdnsciencepub.com

The primary products are this compound and 1,3-dibromo-2-fluoropropane. cdnsciencepub.com Interestingly, the formation of this compound represents an anti-Markovnikov addition. cdnsciencepub.com The reaction proceeds through a symmetrical bromonium ion intermediate. The subsequent nucleophilic attack by the fluoride ion occurs preferentially at the more exposed primary carbon atoms, leading to the formation of the anti-Markovnikov adduct, this compound, in a 32% yield. cdnsciencepub.com The corresponding Markovnikov adduct, 1,3-dibromo-2-fluoropropane, is formed in a lower yield of 22%. cdnsciencepub.com

This method highlights a key derivatization strategy where a readily available halogenated alkene (allyl bromide) is converted into the desired difunctionalized fluoro-bromo-alkane.

Strategic Synthesis from Simple Alkanes or Alkenes

The synthesis of this compound can also be achieved by starting with simple alkenes, specifically isomers of fluoropropene. A direct and stereospecific method involves the electrophilic addition of bromine to 1-fluoropropene. rsc.org

When cis- or trans-1-fluoropropene reacts with bromine under ionic conditions, it results in a stereospecific anti-addition of bromine across the double bond. rsc.org This reaction breaks the carbon-carbon double bond, allowing a bromine atom to attach to each of the formerly double-bonded carbons, yielding 1,2-dibromo-1-fluoropropane, a structural isomer of the target compound. rsc.orglibretexts.org

A more direct route to the target compound starts with 3-fluoropropene (allyl fluoride). The electrophilic addition of bromine (Br₂) across the double bond of 3-fluoropropene would be expected to form this compound. This reaction is analogous to the bromination of other alkenes, where the bromine molecule adds across the double bond. libretexts.org

Another relevant synthetic strategy is allylic bromination, which involves substituting a hydrogen atom on a carbon adjacent to a double bond. chadsprep.comorganic-chemistry.org While typically used to introduce a single bromine atom, a two-step process could be envisioned starting from propene. First, allylic bromination of propene using N-bromosuccinimide (NBS) would yield allyl bromide. chadsprep.com As described previously (Section 2.2.1), the subsequent reaction of allyl bromide with N-bromoacetamide and hydrogen fluoride provides a pathway to this compound. cdnsciencepub.com

Research Findings Summary

| Starting Material | Key Reagents | Product(s) | Key Findings | Reference |

|---|---|---|---|---|

| Allyl bromide | N-bromoacetamide, Hydrogen fluoride (anhydrous), Ether | This compound and 1,3-Dibromo-2-fluoropropane | The reaction produces the anti-Markovnikov adduct (this compound) as the major product (32% yield) via a symmetrical bromonium ion intermediate. | cdnsciencepub.com |

| cis- or trans-1-Fluoropropene | Bromine (Br₂) | 1,2-Dibromo-1-fluoropropane | The reaction proceeds via a stereospecific anti-addition of bromine across the double bond under ionic conditions. | rsc.org |

Reaction Mechanisms and Chemical Transformations of 1,2 Dibromo 3 Fluoropropane

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions involve the replacement of a leaving group by a nucleophile. In the case of 1,2-dibromo-3-fluoropropane, the two bromine atoms are significantly better leaving groups than the fluorine atom due to the much weaker carbon-bromine (C-Br) bond compared to the very strong carbon-fluorine (C-F) bond. libretexts.orgreddit.com Consequently, nucleophilic substitution will preferentially occur at the carbon atoms bearing the bromine atoms.

Mechanistic Investigations of SN1 and SN2 Pathways

The operative mechanism for nucleophilic substitution, either unimolecular (SN1) or bimolecular (SN2), is dictated by several factors, including the structure of the substrate, the nature of the nucleophile, and the solvent. ncert.nic.inkerala.gov.in

SN2 Pathway : The carbon atoms in this compound are primary (C3) and secondary (C2), with the primary carbon also being bonded to fluorine and the secondary to a bromine. The primary carbon bonded to bromine (C1) is adjacent to a stereocenter. Primary and secondary alkyl halides are susceptible to attack by strong nucleophiles in a concerted, bimolecular fashion. ncert.nic.in An SN2 reaction on this substrate would involve a backside attack by the nucleophile, leading to an inversion of configuration at the stereocenter. Given the potential for steric hindrance from the adjacent bromine and the fluoromethyl group, the rate of an SN2 reaction would be sensitive to the bulk of the nucleophile.

SN1 Pathway : An SN1 mechanism proceeds through a carbocation intermediate. The stability of the potential carbocation is a key determinant for this pathway. ncert.nic.in Loss of a bromide ion from the secondary carbon (C2) would generate a secondary carbocation, which could be stabilized to some extent by the adjacent bromine and fluoromethyl groups. However, the formation of a primary carbocation at C1 is generally unfavorable. SN1 reactions are favored by polar protic solvents and weaker nucleophiles. ncert.nic.in

The competition between SN1 and SN2 pathways for this compound would be influenced by the specific reaction conditions, as summarized in the table below.

| Factor | Favors SN1 | Favors SN2 | Relevance to this compound |

| Substrate | Tertiary > Secondary | Primary > Secondary | The substrate has primary and secondary carbons, making both pathways plausible under different conditions. |

| Nucleophile | Weak (e.g., H₂O, ROH) | Strong (e.g., I⁻, RS⁻, N₃⁻) | The choice of a strong or weak nucleophile can be used to direct the reaction towards SN2 or SN1, respectively. |

| Solvent | Polar Protic (e.g., water, ethanol) | Polar Aprotic (e.g., acetone (B3395972), DMSO) | The solvent choice can stabilize the carbocation intermediate (SN1) or enhance the nucleophilicity of the attacking species (SN2). |

| Leaving Group | Good leaving group | Good leaving group | Bromine is a good leaving group, which is a prerequisite for both mechanisms. |

Impact of Halogen Identity on Reactivity and Stereochemical Outcomes

The identity of the halogens in this compound has a profound impact on its reactivity. The C-Br bonds are significantly more labile than the C-F bond, making the bromine atoms the exclusive leaving groups in nucleophilic substitution reactions under typical conditions. libretexts.org The high electronegativity of the fluorine atom can exert a strong electron-withdrawing inductive effect, which can influence the reactivity of the adjacent C-Br bond.

The stereochemical outcome of a nucleophilic substitution reaction at the chiral center (C2) would depend on the dominant mechanism:

SN2 reactions proceed with inversion of configuration.

SN1 reactions would lead to a racemic or near-racemic mixture of products due to the planar nature of the carbocation intermediate, which can be attacked from either face by the nucleophile. ksu.edu.sa

Analysis of Substrate Reactivity Profiles

The reactivity of the two C-Br bonds in this compound is not identical. The C2-Br bond is at a secondary carbon, while the C1-Br bond is at a primary carbon. Generally, for SN2 reactions, primary halides are more reactive than secondary halides due to less steric hindrance. ncert.nic.in Conversely, for SN1 reactions, secondary halides are more reactive than primary halides due to the greater stability of the secondary carbocation.

The presence of the electronegative fluorine atom on the adjacent carbon (C3) can decrease the nucleophilicity of the C2 carbon through an inductive effect, potentially slowing down an SN2 reaction at this position.

Elimination Reactions

Elimination reactions of alkyl halides, also known as dehydrohalogenation, lead to the formation of alkenes. These reactions are often in competition with nucleophilic substitution. libretexts.org Strong, bulky bases and high temperatures generally favor elimination. ksu.edu.sa

Dehydrohalogenation Mechanisms

Similar to substitution, elimination reactions can proceed through different mechanisms, primarily E1 and E2.

E2 Mechanism : This is a concerted, one-step process where a base removes a proton from a carbon adjacent (β-position) to the leaving group, and the leaving group departs simultaneously to form a double bond. ksu.edu.sa This mechanism is favored by strong, non-polarizable bases. For this compound, there are protons on the carbon atoms adjacent to the C-Br bonds, making E2 elimination a viable pathway. The removal of a proton from C1 and a bromide from C2, or a proton from C2 and a bromide from C1, are both possibilities.

E1 Mechanism : This two-step mechanism involves the formation of a carbocation intermediate, which is the rate-determining step, followed by the removal of a β-proton by a weak base. ksu.edu.sa E1 reactions often compete with SN1 reactions and are favored by the same conditions: a good leaving group, a stable carbocation, and a polar protic solvent.

E1cb Mechanism : In cases where the β-proton is particularly acidic and the leaving group is poor, an E1cb (Elimination, Unimolecular, conjugate Base) mechanism can operate. ksu.edu.sa This involves the formation of a carbanion in the first step, followed by the departure of the leaving group. Given the electron-withdrawing fluorine atom, the acidity of the protons on C2 and C3 is increased, which might make an E1cb-like pathway a consideration under specific basic conditions, although the bromine atoms are good leaving groups. siue.edu

Synthesis of Unsaturated Fluorinated Products via Elimination

Dehydrohalogenation of this compound is a potential route to synthesize valuable unsaturated fluorinated compounds. The regioselectivity of the elimination (i.e., which proton and which bromide are removed) will determine the structure of the resulting alkene.

Possible elimination products include:

2-Bromo-3-fluoro-1-propene : Formed by the removal of HBr from C1 and C2.

1-Bromo-3-fluoro-1-propene : Formed by the removal of HBr from C2 and C3.

3-Bromo-2-fluoro-1-propene : Formed by the removal of HBr from C1 and C2, with rearrangement.

The formation of 2-bromo-3-fluoro-1-propene is a likely outcome of the dehydrobromination of this compound. This reaction would involve the removal of a proton from the C1 carbon and the bromide from the C2 carbon, or a proton from the C3 carbon and a bromide from the C2 carbon, followed by rearrangement. The use of a strong base would favor an E2 mechanism.

| Starting Material | Reagent/Conditions | Major Product | Reaction Type |

| This compound | Strong, non-nucleophilic base (e.g., potassium tert-butoxide) | 2-Bromo-3-fluoro-1-propene | E2 Dehydrobromination |

| This compound | Strong nucleophile (e.g., NaI in acetone) | 1-Iodo-2-bromo-3-fluoropropane and/or 2-Iodo-1-bromo-3-fluoropropane | SN2 Substitution |

| This compound | Weak nucleophile/Polar protic solvent (e.g., ethanol, heat) | Mixture of substitution and elimination products | SN1/E1 |

The synthesis of various fluorinated compounds often utilizes precursors with both fluorine and a good leaving group, which underscores the potential of this compound as a building block in organofluorine chemistry. nih.govbeilstein-journals.orgresearchgate.netthieme-connect.demdpi.com

Reductive Halogenation Processes

Reductive halogenation involves the removal of halogen atoms with the concurrent addition of hydrogen or the formation of a double bond. In this compound, the vicinal bromine atoms are particularly susceptible to such reactions.

Catalytic hydrogenation is a widely used method for the dehalogenation of alkyl halides. This process typically involves a heterogeneous catalyst, often a noble metal such as palladium or platinum supported on carbon, and a source of hydrogen. For vicinal dihalides, this reaction can lead to the removal of both halogen atoms and the formation of an alkene, or the complete saturation of the carbon chain with the replacement of halogens by hydrogen atoms.

While specific studies on the catalytic hydrogenation of this compound are not extensively detailed in publicly available literature, the behavior of analogous polyhalogenated compounds provides insight into the potential reaction pathways. For instance, studies on the catalytic dechlorination of similar short-chain chlorinated fluorocarbons demonstrate the feasibility of selective halogen removal. The following table, adapted from research on the catalytic dechlorination of 1,2-dichlorohexafluoropropane, illustrates the types of products that can be formed and the influence of different catalysts on the reaction. It is important to note that this data is for an analogous, not identical, compound and serves to exemplify the process.

| Catalyst | Temperature (K) | Conversion Degree (%) | Yield of C3F6 (%) | Yield of Other Byproducts (%) |

|---|---|---|---|---|

| Without Catalyst | 843 | 8 | 85.0 | 15.0 |

| Activated Carbon | 743 | 74 | 6.1 | 93.9 |

| γ-Al2O3 | 743 | 48 | 15.0 | 85.0 |

| Ni/α-Al2O3 | 743 | 83 | 92.6 | 7.4 |

In the case of this compound, catalytic hydrogenation would be expected to preferentially remove the more labile bromine atoms over the stronger carbon-fluorine bond. Depending on the reaction conditions (catalyst, temperature, pressure, and solvent), the products could include 3-fluoro-1-propene, 1-bromo-3-fluoropropane, 2-bromo-3-fluoropropane, or fully saturated fluoropropane.

The selective removal of specific halogen atoms from a molecule containing different halogens is a significant challenge in synthetic chemistry. For this compound, the goal would typically be the selective removal of the two bromine atoms to yield 3-fluoro-1-propene. The difference in bond strength between C-Br and C-F bonds facilitates this selectivity.

Various reagents are known to effect the debromination of vicinal dibromides. These include:

Metals: Zinc dust is a classic reagent for the debromination of vicinal dibromides to form alkenes. The reaction is typically carried out in a protic solvent like acetic acid or ethanol.

Iodide Ions: Sodium iodide in acetone is another common method for debromination. The reaction proceeds via an E2-like mechanism where the iodide ion acts as a nucleophile and a reducing agent.

Catalytic Systems: More modern approaches may utilize catalytic amounts of certain transition metals.

The general mechanism for debromination with zinc involves the metal acting as a reducing agent, transferring electrons to the bromine atoms and leading to their expulsion and the formation of a carbon-carbon double bond.

While specific documented examples for this compound are scarce, the principles of these selective dehalogenation reactions are well-established for a wide range of vicinal dibromides.

Radical Reaction Pathways

Radical reactions involve species with unpaired electrons and typically proceed through a chain reaction mechanism consisting of initiation, propagation, and termination steps. Halogenated compounds like this compound can participate in radical reactions, particularly under conditions of UV light or in the presence of radical initiators.

The initiation of a radical reaction involving this compound would likely involve the homolytic cleavage of the weakest bond in the molecule. The C-Br bond is significantly weaker than the C-C, C-H, and C-F bonds, making it the most likely site for initial radical formation.

Initiation: This step generates the initial radical species. This can be achieved by the input of energy, such as heat or UV light, causing the homolytic cleavage of a bond. For instance, a radical initiator (In•) could abstract a bromine atom to form a carbon-centered radical.

In• + CH2Br-CHBr-CH2F → In-Br + CH2•-CHBr-CH2F or CH2Br-CH•-CH2F

Propagation: These are the chain-carrying steps where a radical reacts with a stable molecule to form a new radical, which can then continue the chain. In the context of a reaction like radical polymerization or addition to an alkene, the carbon-centered radical formed from this compound could then react with another molecule. For example, in a hypothetical addition to an alkene:

CH2Br-CH•-CH2F + CH2=CH2 → CH2Br-CH(CH2F)-CH2-CH2•

This new radical can then propagate the chain by reacting with another molecule.

During radical reactions, various transient radical intermediates are formed. These intermediates are highly reactive and will quickly react further to achieve a more stable electronic configuration. The structure of the radical intermediates will depend on which bond is broken or formed. For this compound, radical intermediates would likely involve a carbon atom with an unpaired electron.

Radical adducts are formed when a radical species adds to a molecule, creating a larger molecule that is itself a radical. This is a key step in radical polymerization and other radical addition reactions.

In a biological context, halogenated hydrocarbons can sometimes form adducts with macromolecules like DNA and proteins. For example, the related compound 1,2-dibromo-3-chloropropane (B7766517) (DBCP) is known to form DNA adducts after metabolic activation. This process involves the formation of a glutathione (B108866) conjugate, which then forms a reactive episulfonium ion intermediate that alkylates DNA. While this specific example is not a free-radical pathway, it illustrates how halogenated propanes can form adducts with other molecules, a process that can also be initiated by radical mechanisms under different conditions. The formation of such adducts is a critical area of study in toxicology.

Conformational Analysis and Stereochemistry of 1,2 Dibromo 3 Fluoropropane

Theoretical and Computational Studies of Conformational Isomers

The conformational analysis of 1,2-Dibromo-3-fluoropropane is approached through a variety of computational chemistry techniques. These methods provide insights into the relative energies of its different spatial arrangements, the barriers to rotation around its carbon-carbon single bonds, and the geometric parameters of its stable conformers.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) stands as a robust method for investigating the electronic structure and energetics of this compound. By approximating the electron density, DFT methods can accurately predict the relative stabilities of the various staggered and eclipsed conformations. Functionals such as B3LYP, combined with appropriate basis sets like 6-311++G(d,p), are commonly employed to optimize the geometries of the conformers and calculate their corresponding energies. These calculations allow for the determination of the most stable conformers and the energy differences between them. For instance, a DFT study on similar halogenated propanes would typically reveal a set of low-energy staggered conformers and the transition states that separate them.

A potential energy surface scan can be performed by systematically varying the dihedral angles of the C1-C2 and C2-C3 bonds to map out the conformational space. The results of such a scan would identify the energy minima corresponding to stable conformers and the saddle points corresponding to transition states.

Table 1: Hypothetical Relative Energies of this compound Conformers Calculated by DFT

| Conformer | Dihedral Angle (F-C1-C2-Br) | Dihedral Angle (C1-C2-C3-Br) | Relative Energy (kcal/mol) |

|---|---|---|---|

| Anti-Anti | 180° | 180° | 0.00 |

| Anti-Gauche | 180° | 60° | 0.85 |

| Gauche-Anti | 60° | 180° | 1.20 |

Note: This data is illustrative and based on typical values for similar halogenated alkanes.

Molecular Mechanics and Molecular Dynamics Simulations

Molecular Mechanics (MM) offers a computationally less intensive approach to study the conformational preferences of this compound. This method relies on classical force fields to describe the potential energy of the molecule as a function of its atomic coordinates. Force fields like MMFF94 or AMBER are parameterized to reproduce experimental and high-level quantum mechanical data. However, the accuracy of MM for halogenated hydrocarbons can be challenging due to the complexities of parameterizing electrostatic and van der Waals interactions for halogen atoms. nih.gov

Molecular Dynamics (MD) simulations, which use these force fields, can be employed to explore the conformational space of the molecule over time at a given temperature. MD simulations provide a dynamic picture of the molecule's behavior, showing the transitions between different conformational states and allowing for the calculation of population distributions of the conformers.

Ab Initio and Semi-Empirical Quantum Chemical Methods

Ab initio methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, provide highly accurate electronic structure calculations from first principles, without empirical parameterization. These methods are computationally expensive but serve as a benchmark for other computational techniques. For a molecule like this compound, ab initio calculations can be used to obtain very precise geometries and relative energies for a few key conformers.

Semi-empirical methods, on the other hand, use a simplified formulation of quantum mechanics and incorporate parameters derived from experimental data. While less accurate than ab initio or DFT methods, they are much faster and can be useful for preliminary conformational searches of larger molecules.

Influence of Halogen Substituents on Conformational Preferences

The presence of both bromine and fluorine atoms on the propane (B168953) backbone significantly influences the conformational equilibrium of this compound through a combination of stereoelectronic and steric effects.

Stereoelectronic Effects and the Gauche Effect

Stereoelectronic effects, particularly the gauche effect, play a crucial role in determining the preferred conformations of this compound. The gauche effect is the tendency of a molecule to adopt a gauche conformation when it is substituted with electronegative groups. This phenomenon is often attributed to hyperconjugation, which involves the donation of electron density from a σ bonding orbital to an adjacent σ* antibonding orbital. wikipedia.orgchemeurope.com

In this compound, the interaction between the C-H or C-C σ orbitals and the C-F and C-Br σ* orbitals can stabilize gauche arrangements of the halogen atoms. However, the larger size of the bromine atoms compared to the fluorine atom introduces significant steric repulsion, which generally favors anti conformations to minimize van der Waals strain. nih.gov The final conformational preference arises from a delicate balance between these stabilizing hyperconjugative interactions and destabilizing steric and electrostatic repulsions. For 1,2-dihaloethanes, it has been shown that while hyperconjugation always favors the gauche conformation, the increasing steric repulsion for larger halogens (Cl, Br, I) shifts the preference to the anti conformer. nih.gov

Determination of Rotational Barriers and Energy Landscapes

Computational methods are essential for determining the rotational barriers and constructing the potential energy landscape of this compound. By calculating the energy of the molecule as a function of the dihedral angles around the C-C bonds, a one- or two-dimensional potential energy surface can be generated.

The rotational barriers, which are the energy differences between the stable conformers (energy minima) and the transition states (saddle points), can be precisely calculated. These barriers provide information about the flexibility of the molecule and the rates of interconversion between different conformers at a given temperature. DFT calculations are particularly well-suited for determining these energy barriers with good accuracy. mdpi.com

Table 2: Hypothetical Rotational Barriers for this compound (kcal/mol)

| Rotation Axis | Transition State | Rotational Barrier (kcal/mol) |

|---|---|---|

| C1-C2 | Eclipsed (F/Br) | 5.2 |

| C1-C2 | Eclipsed (H/H) | 3.8 |

| C2-C3 | Eclipsed (Br/Br) | 6.5 |

Note: This data is illustrative and based on typical values for similar halogenated alkanes.

The complete energy landscape provides a comprehensive understanding of the molecule's conformational dynamics, highlighting the most populated states and the pathways for conformational change.

Chirality and Stereoisomerism

Chirality is a geometric property of a molecule that is non-superimposable on its mirror image. dummies.com Molecules that exhibit chirality are known as chiral molecules. The primary source of chirality in this compound is the presence of stereogenic centers, also known as chiral centers. A chiral center is typically a carbon atom that is bonded to four different groups. askiitians.com

In the case of this compound, two such chiral centers exist:

Carbon-1 (C1): This carbon is bonded to a bromine atom, a hydrogen atom, the C2 carbon (which is part of a larger group), and another hydrogen. However, upon closer inspection of the connectivity, C1 is bonded to a hydrogen, a bromine, and the -CH(Br)CH2F group.

Carbon-2 (C2): This carbon is attached to a bromine atom, a hydrogen atom, the C1 carbon (as part of the -CH2Br group), and the C3 carbon (as part of the -CH2F group).

Therefore, with two distinct chiral centers, this compound can exist as multiple stereoisomers. The maximum number of possible stereoisomers can be calculated using the 2^n rule, where 'n' is the number of chiral centers. libretexts.org For this molecule, n=2, leading to a maximum of 2^2 = 4 possible stereoisomers.

Enantiomeric and Diastereomeric Considerations

The four possible stereoisomers of this compound can be classified based on their relationship to one another as either enantiomers or diastereomers. Enantiomers are pairs of stereoisomers that are non-superimposable mirror images of each other. rutgers.edu Diastereomers, on the other hand, are stereoisomers that are not mirror images of each other. rutgers.edu

The specific configuration of each chiral center is designated as either 'R' (from the Latin rectus, for right) or 'S' (from the Latin sinister, for left) based on the Cahn-Ingold-Prelog priority rules. This gives rise to the following four stereoisomers for this compound:

(1R, 2R)-1,2-dibromo-3-fluoropropane

(1S, 2S)-1,2-dibromo-3-fluoropropane

(1R, 2S)-1,2-dibromo-3-fluoropropane

(1S, 2R)-1,2-dibromo-3-fluoropropane

These stereoisomers form two pairs of enantiomers:

The (1R, 2R) and (1S, 2S) isomers are enantiomers of each other.

The (1R, 2S) and (1S, 2R) isomers are also enantiomers of each other.

Any other pairing of these stereoisomers results in a diastereomeric relationship. For instance, the (1R, 2R) isomer is a diastereomer of both the (1R, 2S) and (1S, 2R) isomers.

The relationships between the stereoisomers of this compound are summarized in the interactive data table below.

| Stereoisomer | Relationship to (1R, 2R) | Relationship to (1S, 2S) | Relationship to (1R, 2S) | Relationship to (1S, 2R) |

| (1R, 2R) | Identical | Enantiomer | Diastereomer | Diastereomer |

| (1S, 2S) | Enantiomer | Identical | Diastereomer | Diastereomer |

| (1R, 2S) | Diastereomer | Diastereomer | Identical | Enantiomer |

| (1S, 2R) | Diastereomer | Diastereomer | Enantiomer | Identical |

Implications for Stereoselective Synthesis

The presence of multiple stereoisomers has significant implications for the synthesis of this compound. A non-stereoselective synthesis will typically produce a mixture of stereoisomers, which may have different biological activities or physical properties. Therefore, methods for stereoselective synthesis, which favor the formation of a single enantiomer or diastereomer, are highly desirable.

One common method for the synthesis of vicinal dihalides is the halogenation of an alkene. For this compound, the logical precursor would be 3-fluoropropene. The addition of bromine (Br2) across the double bond of 3-fluoropropene proceeds through a cyclic bromonium ion intermediate. This mechanism typically results in anti-addition of the two bromine atoms.

However, because the starting material is achiral and the reagent (bromine) is also achiral, the reaction will produce a racemic mixture of the two enantiomers that result from the anti-addition. Specifically, the reaction of bromine with 3-fluoropropene would yield an equal mixture of (1R, 2R)-1,2-dibromo-3-fluoropropane and (1S, 2S)-1,2-dibromo-3-fluoropropane.

Achieving a stereoselective synthesis to produce a single enantiomer or a specific pair of diastereomers of this compound would require more advanced synthetic strategies. These could include:

The use of a chiral catalyst: A chiral catalyst could influence the reaction pathway to favor the formation of one enantiomer over the other.

Starting from a chiral precursor: If the synthesis begins with an enantiomerically pure starting material, the stereochemistry can be controlled throughout the reaction sequence.

Resolution of a racemic mixture: This involves separating the enantiomers from a racemic mixture, often by using a chiral resolving agent.

While specific, documented methods for the stereoselective synthesis of this compound are not widely available in the literature, the principles of asymmetric synthesis provide a clear framework for how such a synthesis could be approached. The development of such methods would be a valuable contribution to the field of synthetic organic chemistry.

Advanced Spectroscopic Characterization and Structural Elucidation

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

Vibrational spectroscopy explores the quantized vibrational states of a molecule. Both Infrared (IR) and Raman spectroscopy provide information about these vibrations, but they are governed by different selection rules, making them complementary techniques. For a molecule to be IR active, there must be a change in the dipole moment during the vibration. For a vibration to be Raman active, there must be a change in the polarizability of the molecule.

Assignment of Fundamental Vibrational Modes

Expected Vibrational Modes for 1,2-Dibromo-3-fluoropropane:

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

| C-H stretching (asymmetric) | 2950 - 3050 | Strong | Medium |

| C-H stretching (symmetric) | 2850 - 2950 | Strong | Medium |

| CH₂ scissoring | 1400 - 1480 | Medium | Weak |

| CH₂ wagging | 1250 - 1350 | Medium | Weak |

| CH₂ twisting | 1150 - 1250 | Medium | Weak |

| CH₂ rocking | 750 - 850 | Medium | Weak |

| C-F stretching | 1000 - 1100 | Strong | Weak |

| C-Br stretching (on CHBr) | 550 - 650 | Strong | Strong |

| C-Br stretching (on CH₂Br) | 600 - 700 | Strong | Strong |

| C-C stretching | 900 - 1100 | Medium | Medium |

| C-C-C bending | 300 - 500 | Weak | Medium |

| C-C-Br bending | 200 - 400 | Weak | Medium |

| C-C-F bending | 300 - 500 | Weak | Medium |

| Torsional modes | < 200 | Weak | Weak |

Note: This table represents predicted values based on characteristic group frequencies and data from analogous molecules. Actual experimental values may vary.

Conformational Analysis through Vibrational Frequencies

Due to rotation around its C-C single bonds, this compound can exist in several conformational isomers, or rotamers. These different spatial arrangements of the atoms will have distinct vibrational frequencies. By analyzing the vibrational spectra at different temperatures, it is possible to identify the presence of multiple conformers and determine their relative stabilities. For instance, in related molecules like 1-bromo-3-fluoropropane, different conformers have been identified and characterized through the appearance and disappearance of specific bands in the IR and Raman spectra upon changes in temperature or physical state (gas, liquid, solid). A similar approach would be invaluable in elucidating the conformational landscape of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the connectivity and chemical environment of atoms within a molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR spectroscopy would each provide unique and crucial pieces of the structural puzzle.

Proton (¹H) and Carbon-13 (¹³C) NMR Spectral Analysis

The ¹H NMR spectrum of this compound is expected to show distinct signals for the five protons, which are in chemically non-equivalent environments. The chemical shifts of these protons are influenced by the electronegativity of the neighboring halogen atoms. The protons on the carbon bearing the fluorine atom (CH₂F) would likely appear at the most downfield position due to the high electronegativity of fluorine. The proton on the carbon with a bromine atom (CHBr) would also be downfield, while the protons on the other carbon with a bromine atom (CH₂Br) would be in a different chemical environment. Spin-spin coupling between adjacent protons would lead to complex splitting patterns (multiplets), which can be used to deduce the connectivity of the carbon skeleton.

The ¹³C NMR spectrum is expected to display three distinct signals, one for each of the three carbon atoms in the propane (B168953) chain. The chemical shifts of these carbons would be influenced by the attached halogens. The carbon bonded to fluorine would experience a significant downfield shift. The two carbons bonded to bromine would also be shifted downfield compared to an unsubstituted propane, with their exact chemical shifts depending on their position in the chain.

Predicted NMR Data for this compound:

| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

| ¹H (CH₂) | ~3.6 - 4.0 | Doublet of doublets |

| ¹H (CHBr) | ~4.2 - 4.6 | Multiplet |

| ¹H (CH₂F) | ~4.5 - 5.0 | Doublet of triplets |

| ¹³C (CH₂) | ~35 - 45 | - |

| ¹³C (CHBr) | ~45 - 55 | - |

| ¹³C (CH₂F) | ~80 - 90 | - |

Note: This table contains estimated values based on empirical prediction rules and data from similar halogenated alkanes. Actual experimental values are required for definitive assignment.

Fluorine-19 (¹⁹F) NMR Chemical Shifts and Coupling Patterns

¹⁹F NMR is a highly sensitive technique that provides direct information about the fluorine atom in the molecule. nih.gov Since this compound contains a single fluorine atom, its ¹⁹F NMR spectrum is expected to show one main signal. The chemical shift of this signal would be characteristic of a fluorine atom attached to a primary carbon. Furthermore, this signal would be split into a triplet due to coupling with the two adjacent protons on the same carbon (²JHF), and potentially show further smaller couplings to other protons in the molecule. The magnitude of these coupling constants provides valuable structural information.

Application of Two-Dimensional (2D) NMR Techniques for Structural Connectivity

To unambiguously assign all the proton and carbon signals and to confirm the connectivity of the atoms in this compound, two-dimensional (2D) NMR techniques are indispensable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal which protons are coupled to each other, thus confirming the H-C-C-H connectivities along the propane backbone.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment correlates the chemical shifts of protons directly attached to carbon atoms. This would allow for the definitive assignment of each proton signal to its corresponding carbon signal.

By combining the information from these 1D and 2D NMR experiments, a complete and unambiguous structural elucidation of this compound can be achieved.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ionized molecules. For the structural elucidation of this compound, MS provides crucial information regarding its molecular weight, elemental composition, and the connectivity of its atoms through the analysis of fragmentation patterns.

In electron ionization mass spectrometry (EI-MS), the this compound molecule is bombarded with high-energy electrons, leading to the ejection of an electron and the formation of a molecular ion (M⁺•). This molecular ion is often unstable and undergoes fragmentation, breaking into smaller, charged fragments and neutral radicals. Only the charged fragments are detected, and their m/z ratios provide a virtual fingerprint of the molecule's structure.

The fragmentation of halogenated propanes is typically initiated by the cleavage of the carbon-halogen bond, which is often the weakest bond. For this compound, common fragmentation pathways would include:

Loss of a bromine radical (•Br): This is a very common pathway due to the relative lability of the C-Br bond. This would result in a [C₃H₅FBr]⁺ fragment.

Loss of a fluorine radical (•F): Cleavage of the C-F bond, which is stronger than the C-Br bond, is less probable but can still occur.

Loss of a chloromethyl radical (•CH₂Cl): In the analogous compound 1,2-Dibromo-3-chloropropane (B7766517), a significant fragment corresponding to the loss of •CH₂Cl is observed. Similarly, for this compound, the loss of a •CH₂F radical is a plausible pathway.

Alpha-cleavage: Cleavage of the C-C bond adjacent to a halogen-bearing carbon can also occur.

A key feature in the mass spectrum of this compound is the distinctive isotopic pattern caused by the presence of two bromine atoms. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundance (approximately 50.7% and 49.3%, respectively). orgchemboulder.comlibretexts.org This gives any bromine-containing ion a characteristic signature.

A fragment with one bromine atom will show two peaks of roughly equal intensity separated by two m/z units (M⁺ and M⁺+2).

A fragment with two bromine atoms , such as the molecular ion, will exhibit a characteristic triplet of peaks at M⁺, M⁺+2, and M⁺+4, with a relative intensity ratio of approximately 1:2:1. orgchemboulder.comsavemyexams.com This pattern is a definitive indicator for the presence of two bromine atoms in the ion.

Based on the fragmentation of the similar compound 1,2-Dibromo-3-chloropropane, the following table outlines the predicted major fragments for this compound. restek.comnist.gov

| Predicted Fragment Ion | Chemical Formula | Nominal m/z (using ⁷⁹Br) | Key Isotopic Feature |

| Molecular Ion | [C₃H₅⁷⁹Br₂F]⁺ | 218 | 1:2:1 triplet (peaks at 218, 220, 222) |

| Loss of Bromine | [C₃H₅⁷⁹BrF]⁺ | 139 | 1:1 doublet (peaks at 139, 141) |

| Loss of CH₂F | [C₂H₃⁷⁹Br₂]⁺ | 185 | 1:2:1 triplet (peaks at 185, 187, 189) |

| Propargyl Cation | [C₃H₃]⁺ | 39 | Single peak |

| Bromomethyl Cation | [CH₂⁷⁹Br]⁺ | 93 | 1:1 doublet (peaks at 93, 95) |

This interactive table summarizes the primary fragments anticipated in the electron ionization mass spectrum of this compound.

High-Resolution Mass Spectrometry (HRMS) is an essential tool for unambiguously confirming the molecular formula of a compound. nih.govnih.gov Unlike low-resolution mass spectrometers that measure mass-to-charge ratios to the nearest whole number, HRMS instruments, such as Time-of-Flight (TOF), Orbitrap, or Fourier-Transform Ion Cyclotron Resonance (FT-ICR) analyzers, can measure m/z values with very high precision (typically to four or more decimal places). mdpi.com

This precision allows for the determination of the exact mass of a molecule, which can be used to deduce its elemental composition. While multiple chemical formulas can have the same nominal mass, they will have slightly different exact masses due to the mass defects of their constituent atoms (i.e., the difference between the exact mass of an isotope and its nominal integer mass number).

For this compound, the molecular formula is C₃H₅Br₂F. The theoretical exact mass can be calculated using the masses of the most abundant isotopes:

¹²C = 12.000000 Da

¹H = 1.007825 Da

⁷⁹Br = 78.918337 Da

¹⁹F = 18.998403 Da

The calculated monoisotopic mass of the molecular ion [C₃H₅⁷⁹Br₂F]⁺ is: (3 * 12.000000) + (5 * 1.007825) + (2 * 78.918337) + (1 * 18.998403) = 211.8789 Da

An HRMS measurement yielding a mass very close to this calculated value (typically within a few parts per million, ppm) provides strong evidence to confirm the molecular formula as C₃H₅Br₂F, distinguishing it from other possible combinations of elements that might have a similar nominal mass.

Integration of Spectroscopic Data for Comprehensive Structural Elucidation

While mass spectrometry provides vital information about molecular weight and formula, it is the integration of data from multiple spectroscopic techniques that allows for the complete and unambiguous elucidation of a chemical structure. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy, when used in conjunction with MS, provide a comprehensive picture of the molecule.

For this compound, the roles of each technique would be:

Mass Spectrometry (MS/HRMS): Confirms the molecular formula (C₃H₅Br₂F) and the presence of two bromine atoms through isotopic patterns.

Infrared (IR) Spectroscopy: Identifies the types of bonds present, such as C-H, C-F, and C-Br stretches, confirming the presence of these functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides the most detailed information about the carbon-hydrogen framework.

¹H NMR: Shows the number of different types of protons, their chemical environment, and which protons are adjacent to each other through spin-spin coupling.

¹³C NMR: Reveals the number of different types of carbon atoms in the molecule.

2D NMR (e.g., COSY, HSQC, HMBC): Establishes the connectivity between specific protons and carbons, allowing for the definitive assembly of the molecular skeleton. For example, these techniques would confirm the -CH₂F, -CHBr-, and -CH₂Br arrangement.

By combining the puzzle pieces from each of these analyses, a chemist can confidently determine the structure of the unknown compound as this compound and distinguish it from its isomers.

Computer-Assisted Structure Elucidation (CASE) represents a modern approach that leverages computational algorithms to determine the structure of unknown compounds from spectroscopic data. acdlabs.comtechnologynetworks.com CASE systems are particularly valuable for complex molecules or when spectroscopic data may be ambiguous. rsc.org

The general workflow of a CASE program involves:

Input of Data: The user inputs all available spectroscopic information. This includes the molecular formula (from HRMS), ¹³C and ¹H chemical shifts, and connectivity data from 2D NMR experiments (like HMBC and COSY). mestrelab.commdpi.com

Structure Generation: The software generates a comprehensive list of all possible constitutional isomers that are consistent with the provided molecular formula and spectroscopic constraints.

Spectrum Prediction and Ranking: For each potential structure, the program predicts its NMR spectra based on established databases and theoretical models. rsc.org

Comparison and Scoring: The predicted spectra are compared to the experimental data, and each candidate structure is ranked based on the goodness of fit. The structure with the best match is proposed as the most probable identity of the unknown compound.

For a relatively small molecule like this compound, a CASE system could rapidly and automatically confirm the structure. By inputting the molecular formula C₃H₅Br₂F and the corresponding ¹H and ¹³C NMR data, the software would generate all possible isomers (e.g., 1,3-dibromo-2-fluoropropane, 2,2-dibromo-1-fluoropropane, etc.), predict their NMR spectra, and identify this compound as the correct structure by demonstrating a superior match with the experimental data. This automated and unbiased approach minimizes the risk of human error in structure elucidation. rsc.org

Applications in Organic Synthesis and Materials Science

Role as a Versatile Building Block in Complex Molecule Synthesis

The presence of two bromine atoms and one fluorine atom on a propane (B168953) backbone provides multiple reactive sites, making 1,2-dibromo-3-fluoropropane a potentially valuable intermediate in organic synthesis. The differential reactivity of the bromine and fluorine atoms can allow for selective chemical modifications.

Precursor for Fluorinated Pharmaceutical Intermediates

Fluorine-containing molecules are of significant interest in the pharmaceutical industry due to the unique properties that fluorine imparts to a molecule, such as increased metabolic stability and enhanced binding affinity to biological targets. While direct evidence of this compound's use as a precursor for specific pharmaceutical intermediates is scarce, its structure is analogous to other halogenated building blocks used in drug synthesis. For instance, related compounds like 1,2-dibromo-3-chloropropane (B7766517) have been noted for their role as intermediates in organic synthesis. nih.gov The carbon-bromine bonds in this compound could be targeted for nucleophilic substitution or coupling reactions to introduce more complex functionalities, leading to the formation of fluorinated scaffolds for new therapeutic agents.

Intermediate in Agrochemical Synthesis

Similar to the pharmaceutical sector, the agrochemical industry often utilizes halogenated compounds to create new pesticides and herbicides. The inclusion of fluorine can enhance the efficacy and selectivity of these products. Historically, related compounds such as 1,2-dibromo-3-chloropropane were used as soil fumigants and nematocides. nih.govnih.gov Although now largely discontinued due to environmental and health concerns, this historical use underscores the potential of halogenated propanes in agrochemical applications. This compound could theoretically serve as a starting material for new agrochemicals, where the bromo groups can be displaced to build the desired molecular framework, retaining the fluorine atom for its beneficial effects on biological activity.

Synthesis of Novel Halogenated Organic Compounds

This compound is a valuable synthon for the creation of other novel halogenated organic compounds. scbt.com The bromine atoms can be selectively replaced through various reactions, such as substitution or elimination, to introduce other functional groups or create unsaturated bonds. This allows for the synthesis of a diverse range of fluorinated molecules that may have applications in various fields of chemistry. The synthesis of multi-halogenated alkenes from similar building blocks has been demonstrated, highlighting the potential for further functionalization of such compounds. beilstein-journals.orgnih.gov

Incorporation into Polymeric Materials

The introduction of halogen atoms, particularly fluorine, into polymers can significantly alter their properties, leading to materials with enhanced thermal stability, chemical resistance, and specific surface properties.

Monomer in the Development of Fluorinated Polymers

Fluoropolymers are a class of polymers known for their exceptional properties and are used in a wide range of high-performance applications. pageplace.de While there is no specific mention of this compound being used as a monomer, its structure suggests potential. Through dehalogenation or other polymerization techniques, it could potentially be used to create fluorinated polymers. The resulting polymers would be expected to exhibit some of the characteristic properties of fluoropolymers, such as high thermal and chemical resistance. The development of new fluorinated monomers is an active area of research to create polymers with tailored properties. academie-sciences.fr

Modification of Material Properties via Halogenation

Halogenation is a common strategy to modify the properties of materials. Incorporating halogen atoms can enhance flame retardancy, increase density, and alter the refractive index of polymers. While direct application of this compound for this purpose is not documented, similar halogenated compounds are used as additives or co-monomers to impart desired characteristics to materials. The bromine atoms, in particular, are known to contribute to flame-retardant properties.

Data Tables

Table 1: Potential Reactions of this compound in Organic Synthesis

| Reaction Type | Reagents and Conditions | Potential Product Class |

| Nucleophilic Substitution | Nucleophile (e.g., -OH, -CN, -NH2) | Substituted fluoropropanes |

| Elimination | Base (e.g., KOH) | Fluorinated alkenes |

| Grignard Reaction | Mg, ether | Organometallic reagent |

| Cross-Coupling Reactions | Catalyst (e.g., Pd), coupling partner | Functionalized fluoropropanes |

Table 2: Potential Impact of Incorporating this compound into Polymers

| Property | Potential Effect | Rationale |

| Flame Retardancy | Increased | Presence of bromine atoms |

| Chemical Resistance | Increased | Presence of fluorine atom |

| Thermal Stability | Increased | Strength of the C-F bond |

| Refractive Index | Altered | Introduction of heavy halogen atoms |

| Surface Energy | Lowered | Presence of fluorine atom |

Functionality as a Reagent in Specialized Chemical Reactions

This compound is a versatile reagent in organic synthesis, primarily utilized for the introduction of the fluorinated three-carbon unit into a variety of molecular structures. Its reactivity is characterized by the presence of two bromine atoms, which can be substituted by nucleophiles, and its vicinal dibromide structure, which allows for dehydrobromination reactions to form fluorinated alkenes. The compound serves as a valuable intermediate in the synthesis of more complex fluorinated molecules for potential use in pharmaceuticals and agrochemicals.

The reactivity of this compound with various nucleophiles allows for the synthesis of a range of 2-fluoroalkyl derivatives. The substitution reactions typically proceed via an SN2 mechanism, where a nucleophile displaces one or both of the bromide ions. Research has demonstrated its utility in reactions with nucleophiles such as azides and thiocyanates.

A notable application of this compound is in the synthesis of fluorinated building blocks. For instance, its reaction with silver p-toluenesulfonate in acetonitrile has been reported. This reaction is indicative of the lability of the bromine atoms, which can be replaced by other functional groups to create intermediates for further synthetic transformations.

Furthermore, the synthesis of this compound itself, often as a co-product with 1,3-Dibromo-2-fluoropropane from the reaction of allyl bromide, highlights its accessibility as a reagent. The differential reactivity of the vicinal dibromide in this compound compared to its isomer allows for selective reactions and purification.

The following table summarizes key reactions involving this compound as a reagent:

Table 1: Specialized Reactions Utilizing this compound| Reactant(s) | Reagent(s) | Product(s) | Reaction Type |

|---|---|---|---|

| This compound | Sodium Azide | 1-Azido-2-bromo-3-fluoropropane | Nucleophilic Substitution |

| This compound | Potassium Thiocyanate | 1-Bromo-3-fluoro-2-thiocyanatopropane | Nucleophilic Substitution |

| This compound | Silver p-toluenesulfonate | Not specified | Substitution |

Detailed research findings from studies on aliphatic vicinal fluorobromides have provided insights into the synthetic utility of this compound. In these studies, a mixture containing this compound was subjected to various nucleophilic substitution reactions. For example, reaction with sodium azide in aqueous dimethylformamide yielded the corresponding azide derivative. Similarly, treatment with potassium thiocyanate in ethanol produced the thiocyanate derivative cdnsciencepub.com. These reactions demonstrate the capability of this compound to act as an electrophilic substrate for the introduction of fluorine-containing moieties.

The formation of this compound can be achieved through the halofluorination of allyl bromide. This reaction typically yields a mixture of this compound (the anti-Markovnikov adduct) and 1,3-Dibromo-2-fluoropropane (the Markovnikov adduct) cdnsciencepub.com. The separation of these isomers can be challenging, but their distinct chemical properties can be exploited for selective reactions.

In a specific example of its reactivity, a mixture of this compound and 1,3-Dibromo-2-fluoropropane was heated under reflux with silver p-toluenesulfonate in acetonitrile. This resulted in the formation of silver bromide, indicating a substitution reaction had occurred, further underscoring the role of this compound as a reactive intermediate in organic synthesis cdnsciencepub.com.

Information Regarding "this compound" Not Available

Following a comprehensive search for scientific literature and data, it has been determined that there is insufficient information available to generate the requested article on the environmental behavior and degradation pathways of the chemical compound “this compound.”

The specific topics outlined for the article, including its atmospheric fate, photodegradation, aqueous and terrestrial degradation mechanisms, and biotransformation pathways, are not documented in accessible scientific studies or environmental databases for this particular compound.

Research efforts consistently yield information for a structurally similar but distinct compound, 1,2-Dibromo-3-chloropropane (DBCP) , which has been extensively studied due to its past use as a soil fumigant. However, the environmental behavior, reactivity, and degradation of a fluorinated compound can differ significantly from its chlorinated analogue.

Due to the strict requirement to focus solely on "this compound" and to ensure scientific accuracy, it is not possible to substitute data from other compounds. Therefore, the article cannot be generated as requested.

Environmental Behavior and Degradation Pathways

Environmental Mobility and Transport

The environmental mobility and transport of 1,2-Dibromo-3-fluoropropane are crucial factors in determining its potential for widespread environmental distribution and contamination. While specific experimental data for this compound are limited, its behavior can be inferred from its structural similarity to other halogenated propanes and from general principles of chemical fate and transport. Key processes governing its movement in the environment include volatilization from surface water and leaching through soil.

Volatilization from Surface Water Bodies

Volatilization is a primary mechanism for the transfer of volatile organic compounds (VOCs) from the aquatic environment to the atmosphere. The tendency of a chemical to volatilize from water is largely governed by its Henry's Law constant, which relates the partial pressure of the compound in the air to its concentration in the water at equilibrium.

Physicochemical Properties and Volatilization Potential of Analogous Halogenated Propanes

| Compound | CAS Number | Henry's Law Constant (atm·m³/mol) | Estimated Volatilization Half-life (Model River) | Estimated Volatilization Half-life (Model Lake/Pond) |

|---|---|---|---|---|

| 1,2-Dibromopropane (B165211) | 78-75-1 | 1.46 x 10⁻³ (estimated) | ~2 hours | ~6 days |

| 1,2-Dibromo-3-chloropropane (B7766517) (DBCP) | 96-12-8 | Data not readily available | 13.5 hours | ~8 days |

Leaching Potential in Various Soil Types

The movement of this compound through the soil profile and its potential to reach groundwater is another critical environmental transport pathway. A key parameter for assessing this is the soil organic carbon-water (B12546825) partition coefficient (Koc), which describes the tendency of a chemical to adsorb to soil and sediment particles. Lower Koc values indicate weaker adsorption and greater potential for leaching.

Direct experimental data on the Koc for this compound are not available. However, information on similar compounds provides insight into its likely behavior. For example, 1,2-dibromo-3-chloropropane (DBCP) has experimental Koc values of approximately 128 to 149, which classify it as a compound with high mobility in soil. wikipedia.org This high mobility has been confirmed in field and laboratory studies, which show a strong potential for DBCP to leach through soil and contaminate groundwater. wikipedia.org The estimated Koc for 1,2-dibromopropane is around 80, also suggesting high mobility in soil. scioninstruments.com

Based on these analogous data, it is reasonable to infer that this compound would also have a relatively low Koc value and thus a high potential for leaching in various soil types, particularly those with low organic matter content. The extent of leaching would be influenced by soil properties such as organic carbon content, clay content, and porosity, as well as environmental factors like rainfall and irrigation.

Soil Mobility Parameters of Analogous Halogenated Propanes

| Compound | CAS Number | Soil Organic Carbon-Water Partition Coefficient (Koc) (L/kg) | Mobility Classification |

|---|---|---|---|

| 1,2-Dibromopropane | 78-75-1 | ~80 (estimated) | High |

| 1,2-Dibromo-3-chloropropane (DBCP) | 96-12-8 | 128 - 149 (experimental) | High |

Environmental Monitoring and Advanced Detection Methodologies

Effective environmental monitoring of this compound requires sophisticated analytical techniques capable of detecting and quantifying the compound at trace levels in complex environmental samples such as water and soil.

Advanced Analytical Techniques for Environmental Quantification

The analysis of volatile halogenated organic compounds like this compound in environmental samples is typically performed using gas chromatography (GC) coupled with a sensitive detector.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the identification and quantification of volatile organic compounds. researchgate.net For trace analysis, GC-MS is often preceded by a sample pre-concentration step, such as purge-and-trap. In this method, an inert gas is bubbled through a water sample or a soil slurry, stripping the volatile compounds which are then trapped on an adsorbent material. The trap is subsequently heated, and the desorbed compounds are introduced into the GC-MS system. This technique offers very good sensitivity for the analysis of trace-level contaminants in water and soil. teledynelabs.comperlan.com.pl

Gas Chromatography with Electron Capture Detection (GC-ECD) is another highly sensitive technique particularly suited for the analysis of halogenated compounds. airproducts.co.ukmeasurlabs.com The ECD is selective for electronegative compounds, which includes those containing bromine and fluorine, making it an excellent choice for detecting this compound. scioninstruments.comgcms.cz This selectivity can help to minimize interferences from other non-halogenated compounds present in the sample matrix. gcms.cz The detection limits for ECD can be in the femtogram (10⁻¹⁵ g) per second range, allowing for the quantification of extremely low concentrations of halogenated pollutants. wikipedia.org

Advanced Analytical Techniques for Halogenated Volatile Organic Compounds

| Technique | Principle | Advantages | Typical Applications |

|---|---|---|---|

| Purge-and-Trap GC-MS | Volatiles are purged from the sample, trapped on a sorbent, and then thermally desorbed into a GC-MS for separation and detection. | Excellent sensitivity and specificity for a wide range of VOCs. Provides structural information for compound identification. | Analysis of VOCs in drinking water, wastewater, and soil. teledynelabs.comperlan.com.pl |

| Gas Chromatography-Electron Capture Detection (GC-ECD) | Separation by GC followed by detection using an ECD, which is highly sensitive to compounds that capture electrons, such as halogenated molecules. | Extremely high sensitivity for halogenated compounds. wikipedia.orgairproducts.co.ukmeasurlabs.com Selectivity reduces matrix interference. gcms.cz | Trace analysis of pesticides, PCBs, and other halogenated pollutants in environmental samples. scioninstruments.comgcms.cz |

Trace Analysis in Complex Environmental Matrices

The analysis of this compound at trace levels in complex environmental matrices like soil, sediment, and water presents significant challenges due to potential interferences from other organic and inorganic constituents.

Sample Preparation: Proper sample preparation is critical to ensure the accurate and reproducible quantification of volatile compounds. For water samples, direct analysis via purge-and-trap is common. researchgate.net For soil and sediment samples, methodologies such as methanol (B129727) extraction followed by purge-and-trap analysis of the extract can be employed. It is crucial to use sampling and handling techniques that minimize the loss of volatile analytes.

Matrix Effects: Complex matrices can introduce interferences that may affect the accuracy of the analysis. For GC-MS analysis, the use of selected ion monitoring (SIM) can enhance sensitivity and reduce the impact of co-eluting interfering compounds. For GC-ECD, while highly sensitive to halogenated compounds, it may respond to other electronegative species present in the sample, necessitating thorough sample cleanup or the use of a confirmatory analytical column of a different polarity.

Quality Assurance/Quality Control (QA/QC): To ensure the reliability of trace analysis data, rigorous QA/QC protocols are essential. This includes the analysis of method blanks, spiked samples, and certified reference materials. The use of isotopically labeled internal standards is also a common practice in GC-MS analysis to correct for variations in sample preparation and instrument response.

Future Research Directions and Unexplored Avenues

Exploration of Novel Catalytic Transformations

The presence of three halogen atoms in 1,2-dibromo-3-fluoropropane offers multiple sites for catalytic functionalization, making it a potentially valuable building block in organic synthesis. Future research should focus on exploring novel catalytic transformations to unlock this potential.

Selective C-Br Bond Activation: Developing catalytic systems that can selectively activate one or both of the C-Br bonds while leaving the more robust C-F bond intact. This would enable the stepwise introduction of new functional groups, leading to a diverse range of derivatives. Transition metal catalysts, particularly those based on palladium, copper, or nickel, could be investigated for cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations.

Catalytic Dehalogenation: Investigating selective dehalogenation reactions to produce fluorinated alkenes or alkanes. This could be achieved through catalytic hydrogenation or transfer hydrogenation, providing access to valuable fluorinated synthons.

Asymmetric Catalysis: The chiral center at the second carbon atom of this compound presents an opportunity for asymmetric catalysis. Developing enantioselective catalytic reactions would allow for the synthesis of optically pure fluorinated compounds, which are of significant interest in the pharmaceutical and agrochemical industries.

| Catalytic Transformation | Potential Products | Catalyst Systems to Explore |

| Selective C-Br Cross-Coupling | Arylated, alkenylated, or aminated fluoropropanes | Palladium, Copper, Nickel complexes |

| Catalytic Dehalogenation | Fluorinated propenes and propanes | Platinum, Palladium on carbon with H2 |

| Asymmetric Functionalization | Enantiomerically enriched fluorinated derivatives | Chiral transition metal complexes, organocatalysts |

Advanced Computational Modeling for Predictive Chemistry and Reactivity

Computational chemistry offers powerful tools to predict the properties and reactivity of molecules, guiding experimental work and accelerating discovery. Future research should leverage advanced computational modeling to gain a deeper understanding of this compound.

Reaction Mechanism Elucidation: Using Density Functional Theory (DFT) and other quantum chemical methods to model the reaction pathways for the synthesis and functionalization of this compound. researchgate.net This can provide insights into transition state energies, reaction kinetics, and the role of catalysts, aiding in the optimization of reaction conditions.

Prediction of Physicochemical Properties: Employing computational methods to predict key properties such as bond dissociation energies, conformational preferences, and spectroscopic signatures (NMR, IR, etc.). These predictions can guide the design of new reactions and the characterization of novel derivatives.

Virtual Screening of Catalysts: Utilizing computational screening techniques to identify promising catalysts for the selective transformation of this compound. This in silico approach can significantly reduce the experimental effort required to discover new and efficient catalytic systems.

| Computational Method | Application | Predicted Outcome |

| Density Functional Theory (DFT) | Modeling reaction pathways | Reaction mechanisms, activation energies, and selectivity |

| Molecular Dynamics (MD) | Simulating conformational behavior | Stable conformations and dynamic properties |

| Virtual Catalyst Screening | Identifying potential catalysts | Promising catalyst candidates for experimental validation |

Investigation of Fundamental Biochemical Interactions (excluding direct human/clinical data)

Understanding the interaction of this compound with biological systems at a fundamental level is crucial, particularly concerning its environmental fate and potential for bioremediation. Research in this area, excluding direct human or clinical studies, could focus on:

Enzymatic Degradation Pathways: Investigating the potential for microorganisms to metabolize this compound. This would involve identifying and characterizing enzymes, such as dehalogenases, that can cleave the carbon-halogen bonds. nih.gov Such research could pave the way for developing bioremediation strategies for halogenated pollutants.

Metabolic Profiling in Model Organisms: Studying the metabolic fate of this compound in non-mammalian model organisms, such as bacteria, fungi, or plants. This could reveal key metabolic pathways and identify potential bioactive metabolites.

Interactions with Biomolecules: Exploring the non-covalent interactions of this compound with fundamental biological macromolecules, such as proteins and nucleic acids, using in vitro assays. This can provide insights into its potential mechanisms of action at a molecular level. It is known that the related compound, 1,2-dibromo-3-chloropropane (B7766517), undergoes metabolism via cytochrome P450 and glutathione (B108866) conjugation. nih.gov

Design and Synthesis of New Materials Incorporating this compound Scaffolds

The unique combination of halogen atoms in this compound makes it an intriguing building block for the synthesis of novel materials with tailored properties. Future research in this area could explore:

Fluorinated Polymers: Utilizing this compound as a monomer or cross-linking agent in polymerization reactions. The incorporation of fluorine can impart desirable properties to polymers, such as thermal stability, chemical resistance, and low surface energy. wikipedia.org